N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O4/c20-11-3-6-13(14(21)9-11)18-23-24-19(29-18)22-17(28)10-1-4-12(5-2-10)25-15(26)7-8-16(25)27/h1-6,9H,7-8H2,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFKAABUDNCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the substitution reaction of the oxadiazole ring with a difluorophenyl halide in the presence of a base.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a suitable benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halides, nitriles, and amines can be used under conditions like Friedel-Crafts acylation, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of oxadiazole derivatives, including N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide. The oxadiazole ring is known to interact with various biological targets involved in cancer progression, such as kinases and transcription factors.
Case Study: In vitro Cytotoxicity
In vitro studies have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Oxadiazoles are often linked with the inhibition of pro-inflammatory cytokines and enzymes.
Case Study: Inhibition of COX Enzymes
Research has indicated that compounds containing oxadiazole moieties can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In one study, a related oxadiazole derivative showed a significant reduction in COX-2 activity, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The presence of fluorine atoms in the structure may enhance the compound's lipophilicity and biological activity against microbial pathogens.
Case Study: Antibacterial Efficacy
A series of oxadiazole derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Oxadiazole Ring : The initial step often includes the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole core.
- Pyrrolidine Modification : Subsequent reactions introduce the pyrrolidine moiety through acylation or alkylation methods.
- Final Coupling : The final product is obtained through coupling reactions that link the oxadiazole and pyrrolidine components.
Mechanism of Action
The mechanism of action of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Antifungal Activity of Selected 1,3,4-Oxadiazoles
Key Observations :
- The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to LMM5’s methoxyphenyl or LMM11’s furan substituents. Fluorination is known to improve membrane permeability and resistance to oxidative degradation .
Molecular Docking and Binding Affinity
Evidence from molecular docking studies highlights the importance of the 2,4-difluorophenyl group in binding interactions. For example:
Table 2: Docking Scores of 1,3,4-Oxadiazole Derivatives
The higher docking score (9.3) for the difluorophenyl-containing compound suggests that this substituent enhances binding affinity, likely through hydrophobic interactions and π-stacking with aromatic residues in the target enzyme. The target compound’s difluorophenyl group may similarly contribute to strong binding in hypothetical Trr1 inhibition assays .
Biological Activity
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that belongs to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound may confer specific therapeutic properties, making it a subject of interest for further research.
Chemical Structure
The compound can be described by its chemical formula and its IUPAC name is this compound. The presence of the oxadiazole ring and the difluorophenyl group are critical to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of oxadiazole derivatives. For instance, compounds with similar oxadiazole structures have shown significant activity against various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values : The IC50 values for related compounds ranged from 0.85 μM to 19.94 μM across different assays, indicating potent antiproliferative effects in vitro .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been documented in several studies. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria:
- Tested Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Testing Method : Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs).
The biological activity of this compound may involve:
- Enzyme Inhibition : Interactions with key enzymes involved in cell proliferation and survival.
- Gene Expression Modulation : Alterations in gene expression profiles that lead to apoptosis in cancer cells.
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases, particularly G1 or G2/M phases.
Comparative Analysis with Related Compounds
A comparative analysis with other oxadiazole derivatives reveals distinct biological profiles based on structural variations:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | 1,3,4-Oxadiazole | Antitumor | 6.75 μM |
| Compound B | Benzothiazole | Antimicrobial | 10 μM |
| This compound | Oxadiazole + dioxopyrrolidine | Antitumor & Antimicrobial | TBD |
Case Studies
Several case studies have investigated the biological activities of oxadiazole derivatives:
- Study on Anticancer Effects : A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. Results indicated that modifications on the phenyl ring significantly influenced cytotoxicity .
- Antimicrobial Testing : Research showed that specific substitutions on the oxadiazole ring enhanced antibacterial properties against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
